![molecular formula C17H14N2O5S2 B2424782 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfonylbenzamide CAS No. 886931-14-2](/img/structure/B2424782.png)

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

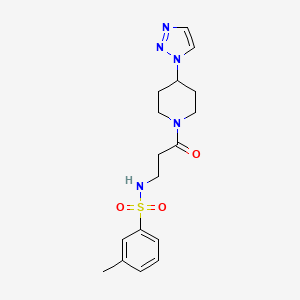

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfonylbenzamide, also known as DBIBB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DBIBB is a benzamide derivative that has been found to have promising effects in various biological systems. In

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Applications

Research has explored the synthesis and pharmacological potentials of N-substituted benzamide compounds, including those with structures related to N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfonylbenzamide. For instance, studies on N-substituted imidazolylbenzamides and benzene-sulfonamides have demonstrated their effectiveness in cardiac electrophysiological activities, showing potentials as selective class III agents for cardiac arrhythmia treatment (Morgan et al., 1990).

Antiproliferative and Proapoptotic Effects

Another significant area of application is in cancer research, where derivatives of N-1,3-benzothiazol-2-ylbenzamide have shown notable antiproliferative activity against human liver hepatocellular carcinoma and breast cancer cell lines. These compounds exhibit a prominent inhibitory effect on cell growth, with certain derivatives demonstrating proapoptotic effects, especially against breast cancer cells (Corbo et al., 2016).

Inhibition of Topoisomerase II

Further, research into fused heterocyclic compounds, including benzoxazole, benzimidazole, and benzothiazole derivatives, has identified them as inhibitors of eukaryotic DNA topoisomerase II, a critical enzyme in DNA replication and cell cycle progression. These inhibitors offer potential therapeutic strategies for managing cancers that rely on the rapid proliferation of cancer cells (Pınar et al., 2004).

Role as "Privileged Scaffold" in Medicinal Chemistry

The benzoxazolone heterocycle and its bioisosteric surrogates, including benzothiazolinone and benzoxazinone, have been highlighted for their ability to mimic phenol or catechol moieties in a metabolically stable template. These scaffolds have found broad therapeutic applications, from anti-inflammatory and analgesic compounds to neuroprotective and antipsychotic agents, underscoring their versatility and importance in drug discovery (Poupaert et al., 2005).

Propiedades

IUPAC Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S2/c1-2-26(21,22)15-6-4-3-5-10(15)16(20)19-17-18-11-7-12-13(24-9-23-12)8-14(11)25-17/h3-8H,2,9H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQGBNOEMWDGGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Boc-4-oxa-5-thia-6-azaspiro[2.4]heptane 5,5-Dioxide](/img/structure/B2424700.png)

![6-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2424702.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-2-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2424703.png)

![4-[(1E)-(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2424708.png)

![butyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2424709.png)

![Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate](/img/structure/B2424710.png)

![N-((1-hydroxycyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2424715.png)

![N-[4-[(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B2424716.png)

![(4-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2424717.png)

![1-Methyl-3-(1-methyl-2-oxopropyl)-7,8-diphenyl-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2424721.png)